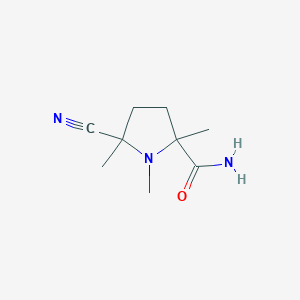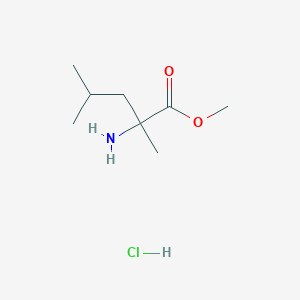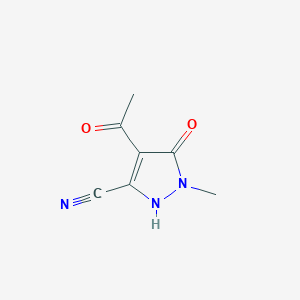![molecular formula C11H9NO5 B12870970 2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)
2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal chemistry and material science. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure, making them versatile in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with acetic anhydride and subsequent hydrolysis. The reaction is carried out under reflux conditions with a suitable solvent such as toluene or ethanol . The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 2-(Benzo[d]oxazol-2-yl)aniline
- Benzo[d]oxazole-2-thiol
Uniqueness
2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid is unique due to its specific acetyl and hydroxyacetic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Eigenschaften
Molekularformel |
C11H9NO5 |
|---|---|
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
2-(2-acetyl-1,3-benzoxazol-7-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H9NO5/c1-5(13)10-12-7-4-2-3-6(9(7)17-10)8(14)11(15)16/h2-4,8,14H,1H3,(H,15,16) |
InChI-Schlüssel |
ROFIVSPEQJPGQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12870895.png)

![(2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate](/img/structure/B12870904.png)
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870912.png)
![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)









